molecular formula C12H10ClNO3 B3135382 Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate CAS No. 400715-69-7

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate

Cat. No.: B3135382
CAS No.: 400715-69-7
M. Wt: 251.66 g/mol
InChI Key: VAKMSXIMRSCPQU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate is an organic compound with the molecular formula C12H10ClNO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base, followed by cyclization with an amine to form the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid or aldehyde groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKMSXIMRSCPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the product from Step 79b (1.28 g, 4.70 mmol, 1 eq), benzene (8 mL), and POCl3 (2.0 mL, 21 mmol) is heated under reflux for 65 h and cooled. The mixture is then evaporated and extracted between CHCl3 and water. The organic layer is separated, dried over MgSO4, filtered, and evaporated. The residue is crystallized from EtOH to give the title product (0.61 g, 51%). MS (ESI) for C12H10ClNO3 m/z 252 (M+H)+.
Name
product
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate
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Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate

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